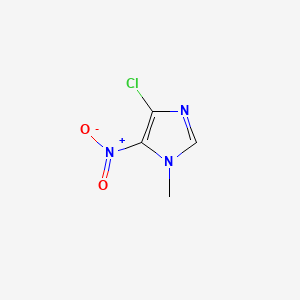

4-chloro-1-methyl-5-nitro-1H-imidazole

Overview

Description

4-Chloro-1-methyl-5-nitro-1H-imidazole is a heterocyclic compound with the molecular formula C4H4ClN3O2. It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms. This compound is known for its applications in various fields, including chemistry, biology, and medicine .

Biochemical Analysis

Biochemical Properties

Chlomizole plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It interacts with enzymes such as cytochrome P450 monooxygenases and glutathione S-transferases, which are involved in the metabolism of various substrates . Chlomizole’s interaction with these enzymes leads to the inhibition of their activity, thereby affecting the metabolic pathways they regulate. Additionally, Chlomizole binds to histamine H1 receptors, acting as an antagonist and influencing histamine-mediated responses .

Cellular Effects

Chlomizole has been shown to exert various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, Chlomizole has been observed to reduce oxidative stress and improve mitochondrial function in neuronal cells, which can be beneficial in conditions like Parkinson’s disease . Additionally, Chlomizole’s interaction with serotonin receptors affects neurotransmission and can influence cellular responses in the nervous system .

Molecular Mechanism

The molecular mechanism of Chlomizole involves its binding interactions with biomolecules and its ability to inhibit or activate enzymes. Chlomizole binds to the histamine H1 receptor, blocking histamine from exerting its effects, which leads to a reduction in allergic responses . Furthermore, Chlomizole inhibits the interaction between the hepatitis C virus protein NS4B and HCV RNA, demonstrating its potential antiviral properties . These interactions highlight Chlomizole’s ability to modulate various molecular pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Chlomizole have been observed to change over time. Studies have shown that Chlomizole remains stable under certain conditions but may degrade over extended periods . Long-term exposure to Chlomizole can lead to sustained inhibition of target enzymes and prolonged effects on cellular function. In vitro studies have demonstrated that Chlomizole’s inhibitory effects on enzyme activity can persist for several hours, while in vivo studies indicate that its effects may last for days .

Dosage Effects in Animal Models

The effects of Chlomizole vary with different dosages in animal models. At low doses, Chlomizole has been shown to effectively inhibit target enzymes without causing significant adverse effects . At higher doses, Chlomizole can lead to toxic effects, including liver damage and alterations in metabolic processes . These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

Chlomizole is involved in several metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450 monooxygenases and glutathione S-transferases . These enzymes facilitate the metabolism of Chlomizole, leading to the formation of various metabolites. The metabolic pathways of Chlomizole also involve conjugation reactions, where the compound is linked to other molecules to enhance its solubility and facilitate its excretion .

Transport and Distribution

Within cells and tissues, Chlomizole is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the localization and accumulation of Chlomizole in different cellular compartments. For example, Chlomizole’s binding to plasma proteins can affect its distribution in the bloodstream and its availability to target tissues .

Subcellular Localization

Chlomizole’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . Studies have shown that Chlomizole can localize to the endoplasmic reticulum and mitochondria, where it exerts its effects on enzyme activity and cellular metabolism . The precise localization of Chlomizole within cells is crucial for understanding its mechanism of action and therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-1-methyl-5-nitro-1H-imidazole typically involves the nitration of 1-methyl-5-chloroimidazole. The process includes the following steps:

Amination: Starting with diethyl oxalate, the compound undergoes amination.

Cyclization: The aminated product is then cyclized to form the imidazole ring.

Chlorination: The imidazole ring is chlorinated to introduce the chlorine atom at the 4-position.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors and precise control of temperature and reaction time .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-1-methyl-5-nitro-1H-imidazole undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced using common reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

Amino Derivatives: Formed by the reduction of the nitro group.

Substituted Imidazoles: Formed by nucleophilic substitution reactions.

Scientific Research Applications

4-Chloro-1-methyl-5-nitro-1H-imidazole has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of antiviral and anticancer agents.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-chloro-1-methyl-5-nitro-1H-imidazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound can also inhibit specific enzymes or interfere with DNA synthesis, contributing to its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Metronidazole: Another nitroimidazole derivative with similar antimicrobial properties.

Tinidazole: Used as an antiprotozoal and antibacterial agent.

Ornidazole: Known for its use in treating infections caused by anaerobic bacteria and protozoa.

Uniqueness: 4-Chloro-1-methyl-5-nitro-1H-imidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name |

4-chloro-1-methyl-5-nitroimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClN3O2/c1-7-2-6-3(5)4(7)8(9)10/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYQOKNIMGIDSHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC(=C1[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60197647 | |

| Record name | Chlomizole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4897-31-8 | |

| Record name | Chlomizol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4897-31-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlomizole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004897318 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlomizole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46945 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Chlomizole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlomizole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/274PA9UH62 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

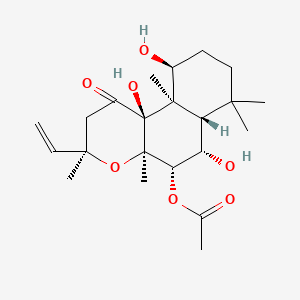

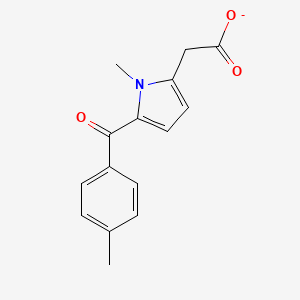

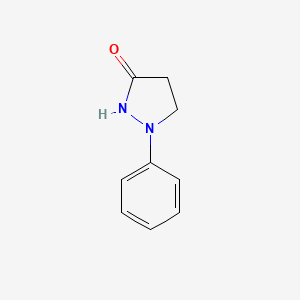

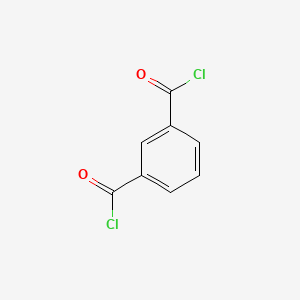

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary applications of Chlomizole based on available research?

A1: Current research primarily focuses on Chlomizole's activity against Trichomonas vaginalis and Giardia lamblia, the parasites responsible for trichomoniasis and giardiasis, respectively. Studies have explored its efficacy in both experimental models and clinical settings. [, , ]

Q2: Are there any analytical methods available to quantify Chlomizole?

A2: Yes, spectrophotometry has been investigated as a method for determining Chlomizole concentrations. [] This technique relies on the compound's ability to absorb light at specific wavelengths, allowing for quantitative analysis. Further research may explore additional analytical techniques for enhanced sensitivity and specificity.

Q3: Can you elaborate on the specific research conducted on Chlomizole for trichomoniasis treatment?

A3: Two studies investigated the use of Chlomizole against Trichomonas vaginalis:

- Experimental Trichomoniasis: One study explored the efficacy of Chlomizole in an experimental trichomoniasis model. [, ] This likely involved infecting laboratory animals with the parasite and then administering Chlomizole to evaluate its ability to clear the infection.

- Clinical Trial in Males: Another study investigated the use of Chlomizole for treating urogenital trichomoniasis in male patients. [, ] This suggests Chlomizole was administered to infected individuals, and its effectiveness in alleviating symptoms and clearing the parasite was assessed.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.